molecular formula C14H18O2 B13669890 3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13669890
M. Wt: 218.29 g/mol
InChI Key: DMBKVTZAHRPNIL-UHFFFAOYSA-N
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Description

3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a complex structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Benzoannulene Core: This can be achieved through a series of cyclization reactions.

    Introduction of Methoxy and Methyl Groups: These functional groups are introduced through substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Scientific Research Applications

3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine

Uniqueness

3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-methoxy-2,4-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C14H18O2/c1-9-8-11-6-4-5-7-12(15)13(11)10(2)14(9)16-3/h8H,4-7H2,1-3H3

InChI Key

DMBKVTZAHRPNIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OC)C)C(=O)CCCC2

Origin of Product

United States

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